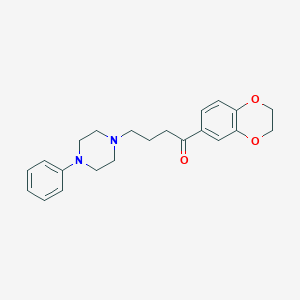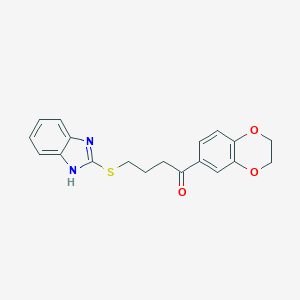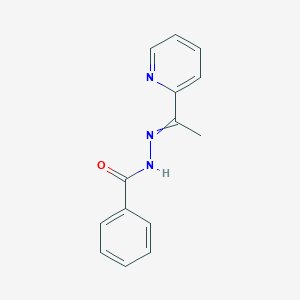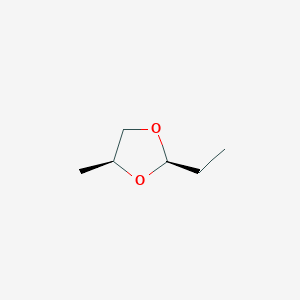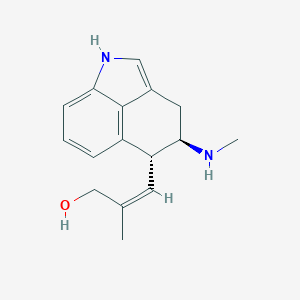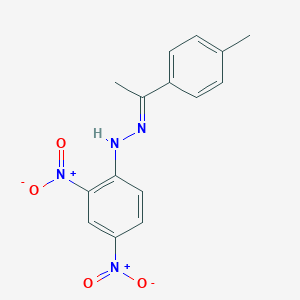![molecular formula C12H13N5S B223627 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMDBS and has been studied extensively for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of DMDBS varies depending on its application. In anti-cancer research, DMDBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In anti-inflammatory research, DMDBS has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes.
Effets Biochimiques Et Physiologiques
DMDBS has been shown to have both biochemical and physiological effects. In anti-cancer research, DMDBS has been shown to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory research, DMDBS has been shown to decrease the production of inflammatory mediators such as prostaglandins. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. Physiologically, DMDBS has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMDBS in lab experiments is its versatility. It can be easily synthesized and has a wide range of potential applications. Additionally, DMDBS has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. One limitation of using DMDBS in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for DMDBS research. In medicine, further studies are needed to explore its potential as an anti-cancer agent and as a treatment for neurological disorders. In agriculture, further studies are needed to explore its potential as a fungicide and insecticide. In material science, further studies are needed to explore its potential as a corrosion inhibitor and as a component in organic electronic devices. Additionally, further studies are needed to optimize the synthesis method of DMDBS to increase yields and reduce impurities.
Méthodes De Synthèse
The synthesis of DMDBS involves the reaction of 2-mercaptobenzimidazole and 4,5-dimethyl-1,2,4-triazole-3-thiol with formaldehyde in the presence of a base catalyst. This method has been optimized to produce high yields of DMDBS with minimal impurities. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
DMDBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMDBS has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, DMDBS has been studied for its potential use as a fungicide and insecticide. In material science, DMDBS has been studied for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
Propriétés
Nom du produit |
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole |
|---|---|
Formule moléculaire |
C12H13N5S |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-8-15-16-12(17(8)2)18-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7H2,1-2H3,(H,13,14) |
Clé InChI |
YIPOXPXQMFDWLB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
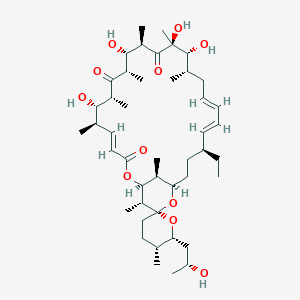
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
